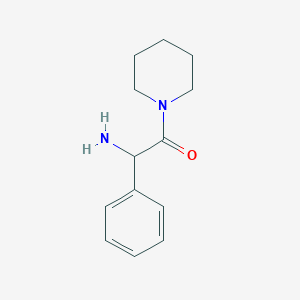

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one

Description

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one is a ketone derivative featuring a piperidine ring and a phenyl group linked via an amino-substituted ethanone backbone.

Properties

IUPAC Name |

2-amino-2-phenyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYPZAJJZOBPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one typically involves the reaction of 2-oxo-1-phenyl-2-(1-piperidinyl)ethanamine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phenyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential therapeutic effects, particularly in the realm of neuroscience and psychiatry. It acts on neurotransmitter systems, notably influencing dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

Synthesis Pathways

Research into the synthesis of 2-amino-2-phenyl-1-(piperidin-1-yl)ethanone has revealed several effective methods:

- Multi-step Reaction :

- Involves the use of N,N-dimethyl-formamide and oxalyl dichloride under an inert atmosphere.

- Followed by hydrogenation using titanium isopropoxide and a ruthenium catalyst.

This synthesis pathway demonstrates the compound's accessibility for laboratory research purposes, allowing for further exploration of its properties and potential applications .

Neuropharmacology

A notable study highlighted the compound's role in modulating anxiety-like behaviors in animal models. The results indicated that administration of this compound led to significant reductions in anxiety levels, suggesting its potential as an anxiolytic agent. Further investigations are warranted to explore its mechanism of action and therapeutic efficacy .

Proteomics

In proteomics research, the hydrochloride form of this compound has been utilized as a reagent for labeling proteins. Its ability to interact with specific amino acid residues allows for enhanced detection and analysis of protein structures and functions, aiding in the understanding of various biological processes .

Market Availability

The compound is commercially available from various suppliers, with prices varying based on quantity:

| Supplier | Product Number | Price per Unit |

|---|---|---|

| Toronto Research Chemicals | A639458 | $350 (250 mg) |

| AK Scientific | 2990CV | $310 (250 mg) |

These suppliers provide both the base compound and its hydrochloride form, ensuring that researchers have access to necessary materials for their experiments .

Mechanism of Action

The mechanism of action of 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s core structure is shared with several analogs, differing primarily in substituents on the piperidine/piperazine ring or phenyl group. Key examples include:

Key Observations :

- Substituent Effects : Trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups increase molecular weight and hydrophobicity, impacting retention times in chromatographic analyses (e.g., tR differences between compounds 31 and 32) .

- Chlorobenzoyl Derivatives : The 4-chlorobenzoyl substituent in the piperidine analog () introduces electron-withdrawing properties, which may influence binding affinity in enzyme inhibition studies .

Anticonvulsant and Antinociceptive Activities

- Compound 4 [(R,S)-2-Amino-2-phenyl-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one]: Exhibited anticonvulsant activity in rodent models, attributed to its trifluoromethyl group enhancing blood-brain barrier penetration .

- Compound 5 : Demonstrated comparable efficacy to compound 4 but with a shorter UPLC retention time (4.63 min vs. 4.97 min), suggesting improved pharmacokinetic properties due to the -OCF₃ group .

Anti-Ulcer Activity

Enzyme Inhibition

- PRMT5 Inhibitors (): A piperidine-linked ethanone derivative (1-(4-(pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one) displayed inhibitory activity comparable to clinical candidate GSK-3326595, underscoring the scaffold’s versatility in targeting methyltransferases .

Biological Activity

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one, also known as 2-amino-2-phenyl-1-piperidin-1-yl-ethanone hydrochloride (CAS No. 24185-34-0), is a compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties and mechanisms of action, supported by relevant studies and data.

The molecular formula of 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one is C13H18N2O, with a molecular weight of 218.3 g/mol. It is soluble in solvents like chloroform and methanol, making it suitable for various laboratory applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one. For instance, derivatives of piperidine have shown effectiveness against certain bacterial strains. A comparative study demonstrated that similar compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 2-Amino derivative | 0.0039 - 0.025 | S. aureus, E. coli |

| Other piperidine derivatives | Varies | Various bacteria |

Neuropharmacological Effects

The compound's structural properties suggest potential neuropharmacological effects . In vitro studies have indicated that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors . This modulation may contribute to their antidepressant-like effects observed in behavioral models.

The mechanism of action for 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one may involve the inhibition of specific enzymes or receptors, potentially leading to enhanced neurotransmitter availability in synaptic clefts. For example, compounds with similar structures have been shown to inhibit phospholipase A2 (PLA2), which is involved in inflammatory processes .

Case Study 1: Antidepressant Activity

A study focusing on the antidepressant properties of piperidine derivatives revealed that certain modifications in the chemical structure enhanced their efficacy in animal models of depression. The compounds were tested for their ability to reduce immobility time in forced swim tests, indicating potential antidepressant activity .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of related compounds against a range of pathogens. The results indicated that modifications in the piperidine ring significantly impacted antibacterial activity, with some derivatives showing potent effects against drug-resistant strains .

Q & A

Q. What protocols ensure reproducibility in biological assays (e.g., antifungal studies)?

- Methodological Answer : Standardize inoculum density (1×10⁵ spores/mL) and use positive controls (e.g., fluconazole). For in vitro MIC assays, follow CLSI guidelines with RPMI-1640 media at pH 7.0 ± 0.1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.